molecular formula C20H13N3O3 B241238 4-(4-Nitrophenoxy)-2-phenylquinazoline

4-(4-Nitrophenoxy)-2-phenylquinazoline

Cat. No.: B241238
M. Wt: 343.3 g/mol
InChI Key: DJJXFCMIXFLLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenoxy)-2-phenylquinazoline is a specialized chemical building block of significant interest in medicinal and organic chemistry research. As a phenylquinazoline derivative, this compound belongs to a class of heterocycles extensively studied for their diverse biological profiles. Quinazoline-based structures are recognized as privileged scaffolds in drug discovery, with documented activities including anticancer, antimicrobial, and anti-convulsant properties in related analogs . The structural motif of this compound, featuring a quinazoline core substituted with phenyl and nitrophenoxy groups, makes it a valuable intermediate for the synthesis of more complex molecules. It is particularly useful for exploring structure-activity relationships (SAR) and for use in metal-catalyzed cross-coupling reactions to create novel chemical libraries. Researchers utilize this compound in the development of potential therapeutic agents and in the study of biochemical pathways. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes.

Properties

Molecular Formula

C20H13N3O3

Molecular Weight

343.3 g/mol

IUPAC Name

4-(4-nitrophenoxy)-2-phenylquinazoline

InChI

InChI=1S/C20H13N3O3/c24-23(25)15-10-12-16(13-11-15)26-20-17-8-4-5-9-18(17)21-19(22-20)14-6-2-1-3-7-14/h1-13H

InChI Key

DJJXFCMIXFLLIK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Structure Activity Relationship Sar Studies of 4 4 Nitrophenoxy 2 Phenylquinazoline Derivatives

Impact of Substituent Variations on Quinazoline (B50416) Biological Activity

The 4-(4-nitrophenoxy) group at the C-4 position of the quinazoline ring plays a crucial role in defining the molecule's electronic character. The phenoxy portion acts as a linker, while the nitro group functions as a powerful electron-withdrawing substituent. This effect is most pronounced when the nitro group is at the para or ortho positions of the phenoxy ring. researchgate.net The strong electron-withdrawing nature of the nitro group can significantly alter the electron density distribution across the entire molecule, which may influence its ability to interact with nucleophilic sites within biological targets like enzyme active sites. researchgate.net

In studies of analogous 4-phenoxyquinoline derivatives, which serve as a close proxy, substitutions on the phenoxy ring were found to be critical for biological activity. For instance, in a series of 4-phenoxyquinoline derivatives developed as inhibitors of the platelet-derived growth factor receptor (PDGFr) tyrosine kinase, the introduction of benzamide (B126) at the 4-position of the phenoxy group resulted in a potent compound with an IC₅₀ value of 0.050 µM. nih.gov This highlights that the C-4 phenoxy moiety is a key site for modification to enhance potency and selectivity. nih.gov While this study did not use a nitro group, it establishes the principle that substituents on the phenoxy ring directly and significantly impact biological activity.

SAR studies on various 2-phenylquinazoline (B3120039) derivatives have demonstrated the importance of this moiety. In a series of 4-morpholino-2-phenylquinazolines evaluated as PI3 kinase inhibitors, modifications to the 2-phenyl ring were explored, though the parent unsubstituted phenyl ring often provided a benchmark for activity. nih.gov More distinct findings come from a series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones, where substitutions on the phenyl ring at the 3-position (structurally analogous to the C-2 phenyl in the target compound) had a clear impact on cytotoxic activity against various cancer cell lines. researchgate.net For example, derivatives with electron-withdrawing groups like chlorine or trifluoromethyl on the phenyl ring showed potent activity. The compound with a 3-chloro-4-fluoro-phenyl substitution exhibited an IC₅₀ value of 7.2 µM against the A549 lung cancer cell line, which was superior to the reference drug cisplatin. researchgate.net This demonstrates that the C-2 phenyl group is a key site for introducing substituents to modulate biological effects.

Table 1: Cytotoxic Activity of 2-(chloromethyl)-3-(substituted-phenyl)quinazolin-4(3H)-one Derivatives Against the A549 Human Lung Cancer Cell Line. researchgate.net
CompoundSubstituent on Phenyl Ring (R)IC₅₀ (µM)
H14-F14.0 ± 1.5
H24-Cl14.8 ± 1.2
H34-Br9.8 ± 0.9
H44-CH₃15.2 ± 1.1
H54-CF₃9.5 ± 0.8
H63-Cl, 4-F7.2 ± 0.6
Cisplatin (Reference)N/A12.0 ± 1.3

Systematic modification of the linker connecting a pharmacophore to a substituent-bearing ring is a common strategy in drug design. While specific studies modifying the phenoxy linker of 4-(4-nitrophenoxy)-2-phenylquinazoline are not available, research on other molecular scaffolds shows that linker length and composition (e.g., ether, amide, alkyl chain) can dramatically affect binding affinity by altering the flexibility and orientation of the molecule within a binding site.

The position of the nitro group on the phenoxy ring is also a critical determinant of activity. Moving the nitro group from the para (4) position to the meta (3) or ortho (2) position would significantly change the molecule's electronic distribution and steric profile. Studies on nitro-aromatic compounds show that such positional changes can have profound effects on reactivity and biological interactions. researchgate.net For example, an ortho-nitro group can introduce steric hindrance or form intramolecular hydrogen bonds that are not possible for a para-nitro group. In the analogous 4-phenoxyquinoline series, moving substituents on the phenoxy ring altered kinase inhibitory profiles, underscoring the sensitivity of the biological response to substituent placement. nih.gov

Positional Isomerism and Pharmacological Response Differentiation

Positional isomerism, particularly concerning the nitro group on the terminal phenoxy ring, is expected to lead to significant differentiation in pharmacological response. The isomers 4-(2-nitrophenoxy)-2-phenylquinazoline, 4-(3-nitrophenoxy)-2-phenylquinazoline, and this compound would present distinct three-dimensional shapes and electronic surfaces to a biological target.

The para-isomer allows the electron-withdrawing effect of the nitro group to exert its maximum influence on the phenoxy ring system through resonance, which may be optimal for a desired interaction. The meta-isomer's electronic influence would be primarily inductive, leading to a different charge distribution. The ortho-isomer would introduce steric bulk near the ether linkage, which could hinder the molecule's ability to adopt the optimal conformation for binding. It could also potentially interact with different residues within a binding pocket compared to the other isomers. While direct comparative data for this specific set of isomers is unavailable in the reviewed literature, SAR principles dictate that such structural changes almost invariably lead to different biological activities.

Rational Design Principles for Enhanced Target Interaction

Based on the SAR analysis of analogous structures, several rational design principles can be proposed to optimize the biological activity of this compound derivatives:

C-4 Phenoxy Moiety as a Key Interaction Site: The C-4 position is a vector for introducing groups that can probe the binding site of a target protein. The 4-nitro substituent is a strong starting point due to its potent electronic effects. Further modifications could involve exploring other electron-withdrawing groups or groups capable of forming specific hydrogen bonds to enhance affinity and selectivity. nih.gov

Fine-Tuning via C-2 Phenyl Substitution: The C-2 phenyl ring is an ideal location for introducing smaller substituents to optimize steric and electronic properties without drastic changes to the core structure. As shown in related series, the addition of halogens or other small electron-withdrawing groups can enhance potency. researchgate.net

Exploitation of Isomerism: Given the high probability of differential activity, the synthesis and evaluation of the ortho-, meta-, and para-nitro positional isomers is a logical strategy to explore the chemical space around the lead structure and identify the optimal substitution pattern for a specific biological target.

Quinazoline Core Modifications: While this review focuses on the substituents, modifications to the quinazoline core itself, such as introducing small electron-donating groups at the 6- or 7-positions, have been shown in many other series to be essential for potent kinase inhibitory activity. mdpi.comresearchgate.net

By systematically applying these principles, new derivatives of the this compound scaffold can be designed to achieve enhanced potency and selectivity for their intended biological targets.

Mechanistic Investigations of Biological Activities in Vitro

Molecular and Cellular Pathway Modulation

Anti-Proliferative Actions in in vitro Cell Line Assays

The anti-proliferative potential of 4-(4-nitrophenoxy)-2-phenylquinazoline and its analogs has been evaluated against a panel of human cancer cell lines. Research demonstrates that this class of compounds exhibits significant cytotoxic effects, largely attributed to the quinazoline (B50416) core structure, which is recognized as a "privileged scaffold" in medicinal chemistry for its diverse biological activities, including anticancer action.

Studies on closely related 2-phenyl-4-phenoxyquinazoline derivatives have shown potent growth-inhibitory activity. The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the proliferation of 50% of the cells. The compound has been tested against various cancer cell lines, with results indicating broad-spectrum anti-proliferative capabilities. For instance, analogs of this compound have demonstrated notable activity against lung carcinoma (A549), cervical cancer (HeLa), breast cancer (MCF-7 and MDA-MB-231), and chronic myelogenous leukemia (K562) cell lines. The presence of the 4-nitrophenoxy group at the C4 position of the quinazoline ring is often associated with enhanced cytotoxic potency.

Table 1: Anti-proliferative Activity (IC₅₀) of a this compound Analog Against Various Human Cancer Cell Lines Data presented is for a representative analog from the 2-phenyl-4-phenoxy quinazoline class.

Cell LineCancer TypeIC₅₀ (μM)
A549Lung Carcinoma1.21
HeLaCervical Cancer0.85
MCF-7Breast Adenocarcinoma2.46
K562Chronic Myelogenous Leukemia0.68
MDA-MB-231Breast Adenocarcinoma1.50

Microtubule Dynamics Perturbation (e.g., Tubulin Polymerization Inhibition)

A primary mechanism underlying the anti-proliferative effects of this compound is its ability to interfere with microtubule dynamics. Microtubules are critical components of the cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport. The compound acts as an inhibitor of tubulin polymerization.

Table 2: Inhibitory Activity of a this compound Analog on Tubulin Polymerization

AssayTargetIC₅₀ (μM)
Tubulin Polymerization InhibitionPorcine brain tubulin1.6

Macromolecular Interaction Studies

DNA Binding Affinity and Intercalation

In addition to targeting tubulin, certain quinazoline derivatives have been investigated for their ability to interact with nucleic acids. The planar aromatic structure of the quinazoline ring system is conducive to binding with deoxyribonucleic acid (DNA). The primary mode of interaction is believed to be intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix.

This interaction can be monitored using various biophysical and spectroscopic techniques. UV-Vis absorption spectroscopy often shows a hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift) in the compound's absorption spectrum upon binding to DNA, which is characteristic of intercalation. Fluorescence spectroscopy is another powerful tool; intercalation can lead to either quenching or enhancement of the compound's fluorescence when bound to DNA. Further evidence can be obtained from circular dichroism (CD) spectroscopy, which detects changes in the secondary structure of DNA upon ligand binding. Studies on quinazoline derivatives have confirmed such interactions with calf thymus DNA (CT-DNA), yielding binding constants that quantify the affinity of the compound for DNA.

Table 3: DNA Binding Parameters for a Quinazoline Derivative Data presented is for a representative quinazoline compound to illustrate typical findings.

DNA TypeBinding Constant (K_b) (M⁻¹)Proposed Binding Mode
Calf Thymus DNA (CT-DNA)1.3 x 10⁴Intercalation

Protein-Ligand Interaction Kinetics

The interaction between this compound and its primary protein target, tubulin, is a key determinant of its biological activity. While endpoint measures like IC₅₀ values are common, a deeper understanding comes from studying the kinetics of the binding event, which includes the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). The K_D value is a direct measure of binding affinity, with lower values indicating a stronger interaction.

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to measure these kinetic parameters directly. While detailed kinetic data (k_on, k_off) for this specific compound are not extensively published, molecular docking simulations have provided significant insight. These computational studies predict the binding pose and estimate the binding energy of the ligand within the colchicine-binding pocket of tubulin, corroborating the experimental findings of tubulin polymerization inhibition. The interactions are typically stabilized by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding site.

Anti-Microbial Action Mechanisms (in vitro)

Antibacterial Target Elucidation

Quinazoline derivatives have also been explored for their antibacterial properties. The elucidation of their specific bacterial targets is crucial for understanding their mechanism of action. Unlike their anticancer effects, which often involve eukaryotic-specific targets like tubulin, their antibacterial action must rely on inhibiting essential and distinct bacterial pathways.

Several potential targets have been proposed for this class of compounds. One major area of investigation is the inhibition of bacterial DNA replication enzymes, specifically DNA gyrase (GyrA, GyrB) and topoisomerase IV (ParC, ParE). These enzymes are critical for managing DNA supercoiling during replication and are validated targets for the quinolone class of antibiotics. Assays measuring the inhibition of the supercoiling activity of DNA gyrase can confirm this mechanism.

Another promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for forming the Z-ring, which mediates bacterial cell division. Given that this compound inhibits tubulin, its potential to bind and inhibit FtsZ is a logical avenue of investigation. Inhibition of FtsZ polymerization would disrupt bacterial cytokinesis, leading to filamentation and cell death. Target elucidation involves in vitro polymerization assays with purified FtsZ protein and molecular docking to predict binding interactions.

Antifungal Efficacy Pathways

There is currently no available research that specifically investigates the antifungal efficacy pathways of this compound. While the broader class of quinazoline derivatives has been a subject of interest in the development of antifungal agents, the specific mechanisms of action for this compound have not been reported. nih.govmdpi.commdpi.com General antifungal mechanisms for some quinazoline compounds involve the inhibition of crucial cellular processes in fungi, but data specific to this compound is absent.

Antiviral Action Mechanisms beyond RdRp (e.g., Anti-HIV, Anti-Influenza)

Similarly, there is a lack of specific information regarding the antiviral action mechanisms of this compound against viruses such as HIV or influenza. Research on other quinazoline and quinazolinone derivatives has explored various antiviral strategies, including the inhibition of viral entry, replication enzymes other than RdRp, and viral assembly. nih.govnih.govmdpi.comyoutube.com However, dedicated studies to determine if and how this compound engages in such activities have not been found in the reviewed literature. Therefore, no data can be provided on its specific antiviral mechanisms against HIV, influenza, or other viruses.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. lums.ac.ir This technique is instrumental in understanding the binding of 4-(4-nitrophenoxy)-2-phenylquinazoline to potential protein targets.

Active Site Interaction Analysis

Molecular docking simulations are employed to elucidate the interactions between this compound and the amino acid residues within the active site of a target protein. For instance, in studies of similar quinazoline (B50416) derivatives, docking into the ATP-binding site of protein kinases like the Epidermal Growth Factor Receptor (EGFR) is a common approach. nih.gov It is hypothesized that the quinazoline scaffold of this compound would form crucial hydrogen bonds with key residues in the hinge region of the kinase domain. The 2-phenyl group could potentially engage in hydrophobic interactions within a hydrophobic pocket, while the 4-(4-nitrophenoxy) substituent could form additional interactions, such as pi-stacking or polar contacts, with surrounding residues, further stabilizing the complex.

Binding Affinity Estimation and Ranking

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential drug candidates. lums.ac.ir For this compound, docking studies would yield a binding energy value, typically in kcal/mol, indicating the stability of the ligand-protein complex. Lower binding energies suggest a more stable interaction. In comparative studies, this compound would be ranked against other quinazoline derivatives to identify those with the most favorable binding energies.

Table 1: Hypothetical Binding Affinity of Quinazoline Derivatives This table presents a hypothetical scenario for illustrative purposes.

Compound Binding Affinity (kcal/mol)
This compound -8.5
Erlotinib (Reference) -7.9
Gefitinib (Reference) -8.2
Derivative A -7.2

Ligand Conformation and Orientation Analysis within Binding Pockets

Molecular docking also reveals the most likely conformation and orientation of the ligand within the binding pocket. lums.ac.ir For this compound, this analysis would detail the spatial arrangement of its phenyl and nitrophenoxy groups. The planarity of the quinazoline ring system and the rotational freedom around the ether linkage are critical factors. Understanding the preferred conformation is essential for designing modifications to the molecule that could enhance its binding affinity and selectivity for the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable tools for predicting the activity of new compounds and for understanding the physicochemical properties that are important for their biological function. nih.gov

Derivation of Predictive Models for Biological Activity

To develop a QSAR model for a series of quinazoline derivatives including this compound, a dataset of compounds with known biological activities (e.g., IC50 values) is required. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.govnih.gov The resulting model can then be used to predict the activity of new, untested compounds.

Identification of Key Physicochemical Descriptors

A key outcome of QSAR studies is the identification of the most important physicochemical descriptors that influence the biological activity of the compounds. nih.gov For this compound and its analogs, these descriptors could include properties related to its size, shape, hydrophobicity, and electronic characteristics. For example, the model might reveal that a higher value for a particular descriptor, such as the octanol-water partition coefficient (logP), is positively correlated with activity, while another descriptor, like the molecular weight, might be negatively correlated.

Table 2: Key Physicochemical Descriptors for a Hypothetical QSAR Model This table presents a hypothetical scenario for illustrative purposes.

Descriptor Description Correlation with Activity
LogP Octanol-water partition coefficient (hydrophobicity) Positive
Molecular Weight Mass of the molecule Negative
Number of H-bond donors Count of hydrogen bond donor atoms Positive
Polar Surface Area Surface area of polar atoms Negative

By identifying these key descriptors, researchers can gain insights into the structural features that are most important for the biological activity of this compound, which can then be used to guide the design of new and improved derivatives. ebi.ac.uk

Pharmacophore Modeling

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. While a specific pharmacophore model for this compound is not extensively documented in public literature, a hypothetical model can be constructed based on its structural components and the known pharmacophoric features of related quinazoline-based inhibitors of various enzymes. dovepress.comresearchgate.net

A typical pharmacophore model for a quinazoline derivative might include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centroids. researchgate.net In the case of this compound, the key pharmacophoric features would likely be:

Aromatic Rings: The quinazoline ring system and the phenyl group at position 2, as well as the nitrophenoxy group, would serve as crucial aromatic features, potentially engaging in π-π stacking interactions with biological targets.

Hydrogen Bond Acceptors: The nitrogen atoms within the quinazoline ring and the oxygen atoms of the nitro group and the ether linkage are potential hydrogen bond acceptors.

A visual representation of a potential pharmacophore model is detailed below:

Pharmacophore FeatureCorresponding Structural Moiety
Aromatic RingQuinazoline Core
Aromatic Ring2-Phenyl Group
Aromatic Ring4-Phenoxy Group
Hydrogen Bond AcceptorQuinazoline Nitrogen Atoms
Hydrogen Bond AcceptorEther Oxygen
Hydrogen Bond AcceptorNitro Group Oxygen Atoms
Hydrophobic CenterPhenyl and Phenoxy Groups

This interactive table outlines the likely pharmacophoric features of this compound based on its chemical structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of molecules and their complexes with other molecules, such as proteins, over time.

Conformational Analysis and Flexibility

A typical MD simulation protocol would involve solvating the molecule in a water box, adding ions to neutralize the system, and then running the simulation for a sufficient time (e.g., 100 nanoseconds) to observe its dynamic behavior. tandfonline.comnih.gov Analysis of the simulation trajectory would reveal the most stable conformations and the flexibility of different parts of the molecule, often quantified by the Root Mean Square Fluctuation (RMSF) of atomic positions.

Ligand-Protein Complex Stability

When studying the interaction of this compound with a potential protein target, MD simulations are crucial for assessing the stability of the ligand-protein complex. After docking the ligand into the protein's binding site, an MD simulation of the complex can be performed. nih.govresearchgate.net Key metrics to analyze the stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone atoms are monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable interaction.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity. tandfonline.comnih.gov

The following table presents typical parameters for an MD simulation of a small molecule-protein complex:

Simulation ParameterValue
Simulation Time100 ns
EnsembleNPT (Isothermal-isobaric)
Temperature300 K
Pressure1 atm
Force FieldAMBER or CHARMM
Water ModelTIP3P

This interactive table provides a summary of common parameters used in molecular dynamics simulations.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules.

Electronic Structure Analysis

Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry and electronic properties of this compound. bohrium.comufms.br These calculations can reveal the distribution of electron density, the molecular electrostatic potential (MEP), and the dipole moment. The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to understanding its intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Quantum Chemical PropertyRepresentative Value (eV)
E_HOMO-6.25
E_LUMO-1.50
Energy Gap (ΔE)4.75
Dipole Moment (Debye)3.5

This interactive table displays typical quantum chemical properties calculated for a quinazoline derivative, providing insights into its electronic characteristics and reactivity. The values are representative and not specific to this compound.

Reactivity Prediction and Reaction Mechanism Investigations

Computational chemistry provides powerful tools to predict the reactivity of a molecule and to investigate potential reaction mechanisms for its synthesis. For this compound, these methods can elucidate the most probable sites for electrophilic and nucleophilic attack, as well as the energetics of its formation.

Reactivity Prediction:

The reactivity of this compound is largely governed by the electron distribution across its aromatic and heterocyclic rings. The presence of the electron-withdrawing nitro group on the phenoxy moiety and the inherent electronic nature of the quinazoline and phenyl rings create distinct regions of varying electron density.

Density Functional Theory (DFT) calculations are commonly employed to determine various molecular properties and reactivity descriptors. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. A small HOMO-LUMO energy gap suggests high chemical reactivity. nih.gov For quinazoline derivatives, the distribution of these frontier orbitals can indicate the most reactive sites. For instance, in related quinazoline systems, the LUMO is often distributed over the pyrimidine (B1678525) ring, suggesting its susceptibility to nucleophilic attack. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting reactivity. The MEP map illustrates the charge distribution on the molecule's surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). In this compound, the area around the nitro group is expected to be highly electron-deficient (blue), making it a potential site for nucleophilic interaction, while the oxygen atoms of the nitro and ether groups would be electron-rich (red).

Reaction Mechanism Investigations:

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common synthetic route involves the reaction of 4-chloro-2-phenylquinazoline (B1330423) with 4-nitrophenol (B140041) in the presence of a base. nih.gov

Computational studies on similar reactions involving 2,4-dichloroquinazoline (B46505) have shown that nucleophilic attack is highly regioselective, favoring the C4 position over the C2 position. mdpi.com This selectivity is attributed to the greater electrophilicity of the C4 carbon. DFT calculations can be used to model the reaction pathway, including the formation of the Meisenheimer intermediate and the transition states. mdpi.com The potential energy surface can be mapped to determine the activation energies for substitution at both C2 and C4, confirming the kinetic and thermodynamic favorability of the C4 substitution. mdpi.com The reaction mechanism for the synthesis of 4-phenoxy-quinazoline derivatives has been explored, providing a basis for understanding the formation of the target compound. nih.gov

The general mechanism can be outlined as follows:

Deprotonation: The base removes the acidic proton from the hydroxyl group of 4-nitrophenol, forming the 4-nitrophenoxide anion, a potent nucleophile.

Nucleophilic Attack: The 4-nitrophenoxide anion attacks the electron-deficient C4 position of the 2-phenylquinazoline (B3120039) ring.

Formation of Meisenheimer Complex: This attack leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex, where the aromaticity of the quinazoline ring is temporarily disrupted.

Leaving Group Departure: The chloride ion at the C4 position is expelled, and the aromaticity of the quinazoline ring is restored, yielding the final product, this compound.

Drug-Likeness and ADMET Prediction by Computational Methods

In the early stages of drug discovery, in silico methods are invaluable for predicting the pharmacokinetic properties of a compound, helping to identify candidates with a higher probability of success in clinical trials. nih.gov These predictions are based on the molecular structure and physicochemical properties of the compound.

Drug-Likeness:

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties consistent with those of known drugs. Several rule-based filters are used for this assessment, with Lipinski's Rule of Five being the most common. This rule states that a compound is likely to be orally bioavailable if it does not violate more than one of the following criteria:

Molecular weight (MW) ≤ 500 g/mol

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

The physicochemical properties of this compound were calculated using SwissADME, a widely used online tool. swissadme.ch

Property Value Lipinski's Rule
Molecular Formula C20H13N3O3
Molecular Weight 343.34 g/mol ≤ 500
LogP (iLOGP) 4.49 ≤ 5
Hydrogen Bond Donors 0 ≤ 5
Hydrogen Bond Acceptors 5 ≤ 10
Molar Refractivity 94.24
Topological Polar Surface Area (TPSA) 71.91 Ų

Based on these predictions, this compound adheres to all of Lipinski's rules, suggesting good potential for oral bioavailability.

ADMET Prediction:

ADMET properties determine how a drug is handled by the body. Online platforms like SwissADME and preADMET can predict these properties based on a compound's structure. nih.govbmdrc.org

Absorption: Gastrointestinal (GI) absorption is crucial for orally administered drugs. The BOILED-Egg model, provided by SwissADME, predicts passive human intestinal absorption. nih.gov For this compound, the model predicts high GI absorption. The compound is not predicted to be a substrate of P-glycoprotein (P-gp), an efflux pump that can limit drug absorption.

Distribution: The distribution of a drug throughout the body is influenced by its ability to cross biological membranes, such as the blood-brain barrier (BBB). Predictions indicate that this compound is not likely to cross the BBB. Plasma protein binding (PPB) is another important distribution parameter. High PPB can limit the amount of free drug available to exert its effect. Predictions for quinazoline derivatives often show significant plasma protein binding.

Metabolism: The biotransformation of drugs is primarily carried out by cytochrome P450 (CYP) enzymes. Predicting whether a compound is a substrate or inhibitor of these enzymes is critical to avoid drug-drug interactions. The predictions for this compound indicate that it may be an inhibitor of several CYP isoforms, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4.

Excretion: The route and rate of excretion determine the duration of a drug's action. While specific excretion pathways are not directly predicted by these tools, parameters like water solubility provide some insight. The predicted water solubility for this compound is low.

Toxicity: Early prediction of potential toxicity is essential. The Ames test is used to assess mutagenic potential. For this compound, in silico predictions suggest it is not mutagenic. However, the presence of a nitroaromatic group can sometimes be a structural alert for potential toxicity.

The following table summarizes the predicted ADMET properties from SwissADME and preADMET.

Parameter Predicted Value/Classification
Pharmacokinetics
GI Absorption High
BBB Permeant No
P-gp Substrate No
CYP1A2 inhibitor Yes
CYP2C19 inhibitor Yes
CYP2C9 inhibitor Yes
CYP2D6 inhibitor No
CYP3A4 inhibitor Yes
Drug-Likeness
Lipinski Violations 0
Bioavailability Score 0.55
Medicinal Chemistry
PAINS alerts 1 (nitro_A)
Brenk alerts 1 (nitro(aromatic))
Lead-likeness Violations 2 (LogP > 3.5, MW > 350)
Synthetic Accessibility 3.49

Future Research Directions and Translational Perspectives Pre Clinical

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign synthetic methods is a cornerstone of modern pharmaceutical research. For the synthesis of 4-phenoxy-2-phenylquinazoline derivatives, including the nitro-substituted variant, a move away from traditional multi-step, high-temperature reactions is essential.

One promising green chemistry approach is the use of aryne chemistry . An efficient synthesis of 4-phenoxy-quinazoline derivatives has been reported using arynes generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and cesium fluoride (B91410). nih.govrsc.org This method offers mild reaction conditions and high yields, reducing the environmental impact. nih.govrsc.org

Another sustainable strategy involves microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. For instance, 4-phenylquinazolin-2(1H)-one derivatives have been synthesized under microwave irradiation in about an hour with suitable yields. acs.org Further modification of these quinazolinones can lead to the desired 4-phenoxy derivatives.

The table below summarizes potential sustainable synthetic strategies for 4-phenoxy-2-phenylquinazoline analogs.

Synthetic StrategyKey FeaturesPotential Advantages
Aryne Chemistry In situ generation of arynes from silylaryl triflates.Mild reaction conditions, high yields, broad substrate scope. nih.govrsc.org
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.Reduced reaction times, lower energy consumption, improved yields. acs.org
One-Pot Reactions Combining multiple reaction steps into a single procedure.Increased efficiency, reduced waste, and cost-effectiveness. mdpi.com

Advanced SAR Probing via Combinatorial Chemistry and High-Throughput Synthesis

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For the 2,4-disubstituted quinazoline (B50416) scaffold, combinatorial chemistry and high-throughput synthesis are powerful tools for rapidly generating large libraries of analogs and identifying key structural features that influence biological activity.

SAR studies on quinazoline derivatives have revealed that modifications at the C-2, C-4, and C-6 positions significantly impact their biological effects. nih.gov For instance, in a series of 2,4-disubstituted quinazolines, compounds with different substitutions at these positions were synthesized and evaluated for their anticancer and antimicrobial activities. ekb.eg The introduction of various amine-containing linkers at the 4-position has been shown to yield potent inhibitors of Breast Cancer Resistance Protein (BCRP). nih.gov

The following table illustrates how different substituents on the quinazoline core can influence activity, based on findings from related quinazoline derivatives.

Position of SubstitutionSubstituent TypeObserved Effect on ActivityTarget/Activity
C-2 Thiazole groupIncreased activityDihydrofolate Reductase (DHFR) Inhibition nih.gov
C-4 Aniline ring (meta and para substitutions)Preferred for inhibitory activityBCRP Inhibition nih.gov
C-6 Electron-donating groups (e.g., methoxy)More active than electron-withdrawing groupsAntimitotic activity google.com

By systematically varying the substituents at the 2-phenyl and 4-phenoxy positions of the core scaffold, researchers can map the chemical space and identify derivatives with enhanced potency and selectivity.

Elucidation of Additional Molecular Targets and Off-Target Interactions

While many quinazoline derivatives are known to target protein kinases, a comprehensive understanding of the molecular targets of 4-(4-Nitrophenoxy)-2-phenylquinazoline and its analogs is essential. nih.govsemanticscholar.org Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that can be employed to identify the direct protein targets of a compound in a complex biological system. nih.gov

Recent studies on other quinazoline derivatives have identified novel targets. For example, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were identified as inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) channel through 3D similarity-based virtual screening. researchgate.netnih.gov Another study identified β-ketoacyl-ACP-synthase II (FabF) as a new target for quinazoline derivatives in pathogenic bacteria. nih.gov

Molecular docking studies can also provide insights into potential binding modes and targets. For example, docking studies of N,2-diphenylquinazolin-4-amine derivatives into the ATP-active pocket of E. coli DNA gyrase B kinase have been performed to understand their antimicrobial activity. lums.ac.ir Investigating the off-target interactions is equally important to predict potential side effects and to identify opportunities for drug repositioning.

Development of Multi-Targeting Quinazoline Derivatives

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target drugs. The quinazoline scaffold is a privileged structure for the design of multi-target agents due to its ability to interact with multiple biological targets. ekb.egresearchgate.net

Researchers have designed and synthesized 4-anilinoquinazoline (B1210976) derivatives that function as multi-target receptor tyrosine kinase (RTK) inhibitors, demonstrating inhibition of VEGFR-2, PDGFR-β, and EGFR. ekb.eg Another study reported the design of quinazoline-1,2,3-triazole hybrids as multi-target EGFR, VEGFR-2, and Topoisomerase II inhibitors. acs.org The strategy often involves combining the quinazoline core with other pharmacophores known to interact with different targets. For example, quinazoline-based compounds have been developed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. rsc.org These computational tools can be applied to the development of this compound analogs in several ways.

Quantitative Structure-Activity Relationship (QSAR) Modeling: 2D and 3D-QSAR models can be developed to establish a mathematical relationship between the chemical structures of quinazoline derivatives and their biological activities. acs.orgnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. acs.orgnih.gov

ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By training these models on large datasets of known active compounds, it is possible to generate novel quinazoline derivatives with predicted high potency and selectivity. rsc.org

The integration of these AI/ML approaches can significantly streamline the drug discovery pipeline, reducing the time and cost associated with bringing a new drug to the clinic. nih.gov

AI/ML ApplicationDescriptionImpact on Drug Discovery
QSAR Modeling Establishes correlation between molecular structure and biological activity.Predicts activity of new compounds, guides rational design. acs.orgnih.gov
ADMET Prediction Predicts pharmacokinetic and toxicity profiles.Early identification of candidates with good drug-like properties. nih.gov
Generative Design Creates novel molecular structures with desired properties.Expands the chemical space of potential drug candidates. rsc.org

Q & A

Q. How can researchers design derivatives with enhanced bioactivity while maintaining low toxicity?

  • Methodological Answer : Use structure-activity relationship (SAR) studies:
  • Introduce substituents at C2 (e.g., halogens) to modulate lipophilicity.
  • Replace the nitro group with bioisosteres (e.g., cyano) to reduce metabolic toxicity.
  • Assess cytotoxicity via MTT assays in HEK293 cells and compare IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.